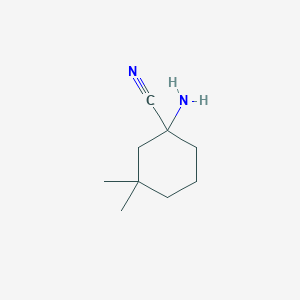
1-amino-3,3-dimethylcyclohexane-1-carbonitrile
Descripción general
Descripción
1-amino-3,3-dimethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H16N2 It is a derivative of cyclohexanecarbonitrile, featuring an amino group and two methyl groups attached to the cyclohexane ring
Métodos De Preparación
The synthesis of 1-amino-3,3-dimethylcyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclohexanone with hydroxylamine to form the corresponding oxime, which is then subjected to a Beckmann rearrangement to yield the desired nitrile. The reaction conditions typically involve the use of acidic catalysts and elevated temperatures to facilitate the rearrangement process .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields.
Análisis De Reacciones Químicas
1-amino-3,3-dimethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
1-amino-3,3-dimethylcyclohexane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism by which 1-amino-3,3-dimethylcyclohexane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
1-amino-3,3-dimethylcyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclohexanecarbonitrile: Lacks the amino and methyl groups, resulting in different reactivity and applications.
3,3-Dimethylcyclohexanone: A precursor in the synthesis of the target compound, with distinct chemical properties.
1-Amino-3-methylcyclohexanecarbonitrile: Similar structure but with only one methyl group, leading to variations in steric and electronic effects.
Propiedades
Fórmula molecular |
C9H16N2 |
|---|---|
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
1-amino-3,3-dimethylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H16N2/c1-8(2)4-3-5-9(11,6-8)7-10/h3-6,11H2,1-2H3 |
Clave InChI |
FPVHWLRYVQKFBG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)(C#N)N)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
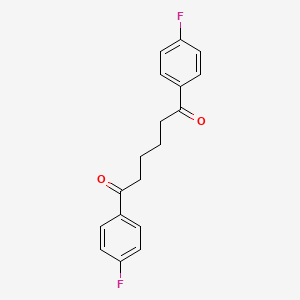
![1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B8666574.png)
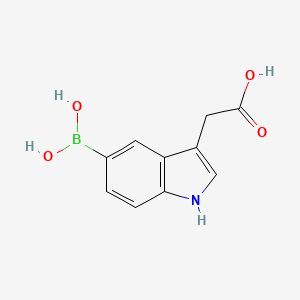

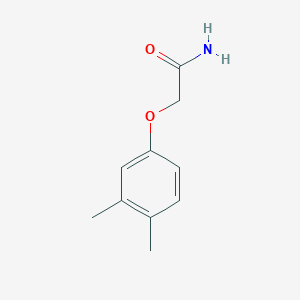

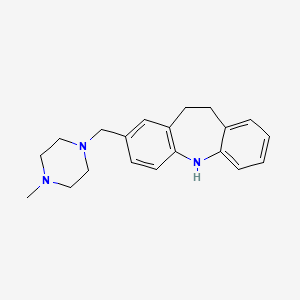
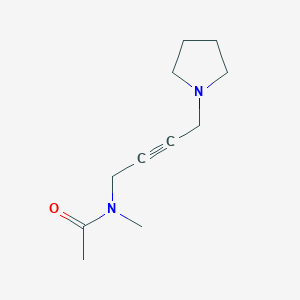
![{4-[(Methylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B8666620.png)
![3-{[(Diphenylmethyl)carbamoyl]amino}propane-1-sulfonic acid](/img/structure/B8666623.png)
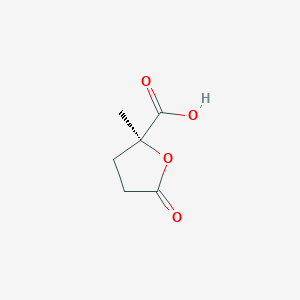
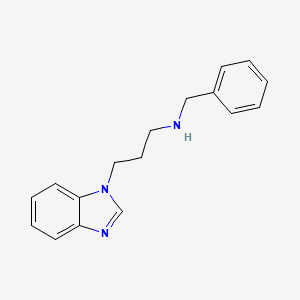

![2-[1-(Hydroxyimino)ethyl]benzene-1,4-diol](/img/structure/B8666653.png)
